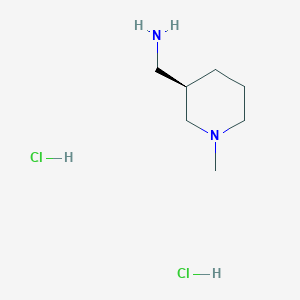

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

Descripción general

Descripción

®-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological and pharmaceutical activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-3-aminomethyl-piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired piperidine derivative .

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

®-1-Methyl-3-aminomethyl-piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Analgesics : The compound is involved in the development of pain relief medications, enhancing their efficacy and safety profiles.

- Antidepressants : It plays a crucial role in synthesizing antidepressant drugs, contributing to the modulation of neurotransmitter systems .

Case Study: Synthesis of Dipeptidyl Peptidase-IV Inhibitors

A notable application of this compound is in the synthesis of Dipeptidyl Peptidase-IV inhibitors, which are critical in managing type 2 diabetes. The synthesis involves several steps, including hydrogenation and salification processes, to produce high-value pharmaceutical intermediates .

Neurotransmitter Research

This compound is instrumental in studying neurotransmitter systems, particularly in understanding the mechanisms underlying neurological disorders. Its ability to interact with various receptors allows researchers to explore potential treatments for conditions such as depression and anxiety .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. It facilitates the creation of various derivatives that are essential for drug discovery and development .

Material Science

The unique properties of this compound make it valuable in material science. It is used to develop new materials, including polymers and coatings that enhance durability and performance across various applications .

Biochemical Applications

The compound is also employed in designing enzyme inhibitors and other biochemical tools. These applications are vital for developing diagnostic and therapeutic agents within the medical field .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of analgesics and antidepressants | Enhanced efficacy and safety |

| Neurotransmitter Research | Study of neurotransmitter systems | Insights into neurological disorder treatments |

| Organic Synthesis | Building block for complex organic molecules | Versatility in drug discovery |

| Material Science | Development of polymers and coatings | Improved durability and performance |

| Biochemical Applications | Design of enzyme inhibitors | Advancement in diagnostic and therapeutic tools |

Mecanismo De Acción

The mechanism of action of ®-1-Methyl-3-aminomethyl-piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Piperazine: Another nitrogen-containing heterocycle with similar biological activities.

Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.

Pyrrolidine: A five-membered ring containing one nitrogen atom.

Uniqueness

®-1-Methyl-3-aminomethyl-piperidine dihydrochloride is unique due to its specific structural features and stereochemistry, which confer distinct biological and chemical properties.

Actividad Biológica

(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly within the realm of medicinal chemistry. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 1400744-18-4

- Molecular Formula: C₇H₁₈Cl₂N₂

- Molecular Weight: 195.15 g/mol

This compound operates through several biochemical pathways, primarily by interacting with specific receptors and enzymes in biological systems. The compound's structure allows it to act as a structural isostere of naturally occurring nucleotides, facilitating interactions with biopolymers in living organisms.

Target Interactions

The compound is believed to interact with:

- Receptors: Potentially affecting neurotransmitter systems.

- Enzymes: Inhibiting or modulating enzyme activity related to various metabolic pathways.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

-

Antimicrobial Activity:

- Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties:

-

Neuropharmacological Effects:

- The compound may influence central nervous system activity by modulating neurotransmitter levels, potentially offering anxiolytic or analgesic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibited potential antimicrobial activity | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Neuropharmacological | Modulated neurotransmitter systems |

Example Research Findings

A study evaluating the cytotoxic effects of related piperidine compounds demonstrated significant toxicity towards several neoplastic cell lines with low IC50 values, suggesting that this compound could be a lead compound for further anticancer drug development .

Propiedades

IUPAC Name |

[(3R)-1-methylpiperidin-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9-4-2-3-7(5-8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPVXFHARJYQQA-XCUBXKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.